4-Bromo-2-(2-isonicotinoylcarbohydrazonoyl)phenyl 2-chlorobenzoate
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Overview
Description
4-Bromo-2-(2-isonicotinoylcarbohydrazonoyl)phenyl 2-chlorobenzoate is a complex organic compound with the molecular formula C20H13BrClN3O3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(2-isonicotinoylcarbohydrazonoyl)phenyl 2-chlorobenzoate typically involves multiple steps, starting from readily available starting materials. The process often includes the following steps:
Formation of the hydrazone: This involves the reaction of isonicotinic acid hydrazide with an appropriate aldehyde or ketone to form the hydrazone intermediate.
Esterification: The final step involves the esterification of the hydrazone intermediate with 2-chlorobenzoic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up of laboratory procedures, would apply.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(2-isonicotinoylcarbohydrazonoyl)phenyl 2-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the bromine or chlorine positions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Corresponding oxides or quinones.
Reduction: Reduced hydrazones or amines.
Substitution: New derivatives with substituted nucleophiles.
Scientific Research Applications
4-Bromo-2-(2-isonicotinoylcarbohydrazonoyl)phenyl 2-chlorobenzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(2-isonicotinoylcarbohydrazonoyl)phenyl 2-chlorobenzoate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
DNA interaction: It may intercalate with DNA, disrupting replication and transcription processes.
Receptor binding: The compound could bind to specific receptors, modulating cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-(2-isonicotinoylcarbohydrazonoyl)phenyl benzoate: Similar structure but lacks the chlorine atom.
4-Bromo-2-(2-isonicotinoylcarbohydrazonoyl)phenyl 4-chlorobenzoate: Similar structure with the chlorine atom at a different position.
Uniqueness
4-Bromo-2-(2-isonicotinoylcarbohydrazonoyl)phenyl 2-chlorobenzoate is unique due to the specific positioning of the bromine and chlorine atoms, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
339271-54-4 |
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Molecular Formula |
C20H13BrClN3O3 |
Molecular Weight |
458.7 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C20H13BrClN3O3/c21-15-5-6-18(28-20(27)16-3-1-2-4-17(16)22)14(11-15)12-24-25-19(26)13-7-9-23-10-8-13/h1-12H,(H,25,26)/b24-12+ |
InChI Key |
VIGIEAZGMKYLHX-WYMPLXKRSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C3=CC=NC=C3)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C3=CC=NC=C3)Cl |
Origin of Product |
United States |
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